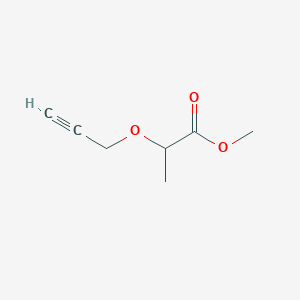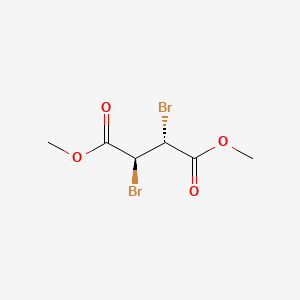
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate is an organic compound with a complex structure that includes two bromine atoms and two methyl groups attached to a butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate typically involves the bromination of a suitable precursor, such as 1,4-dimethylbutanedioate. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-dimethyl (2R,3S)-2,3-dihydroxybutanedioate.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or carboxylic acids, respectively.
Aplicaciones Científicas De Investigación
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the stereochemistry of the compound play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl (2R,3S)-2,3-dihydroxybutanedioate: A reduced form of the compound with hydroxyl groups instead of bromine atoms.
1,4-Dimethyl (2R,3S)-2,3-dichlorobutanedioate: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate is unique due to its specific stereochemistry and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
17582-64-8 |
|---|---|
Fórmula molecular |
C6H8Br2O4 |
Peso molecular |
303.93 g/mol |
Nombre IUPAC |
dimethyl (2S,3R)-2,3-dibromobutanedioate |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
Clave InChI |
XQBOXCHKENCESQ-ZXZARUISSA-N |
SMILES isomérico |
COC(=O)[C@@H]([C@@H](C(=O)OC)Br)Br |
SMILES canónico |
COC(=O)C(C(C(=O)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


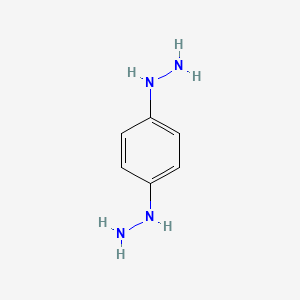
![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)
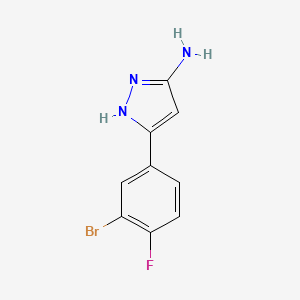
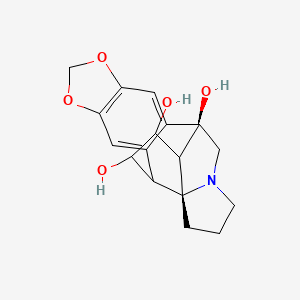
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
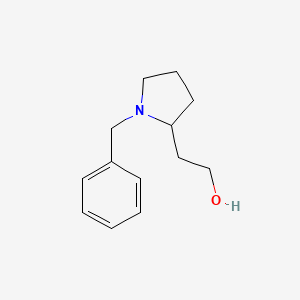

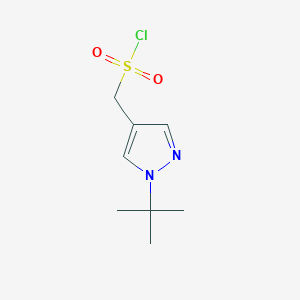
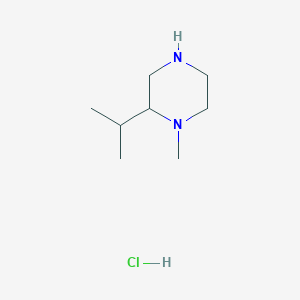
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)

![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
